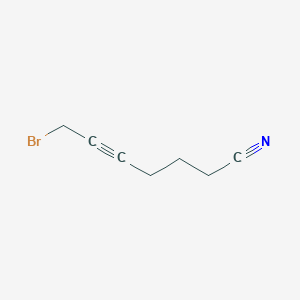
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of a chloro and hydroxy group on the phenyl ring, and an ethyl ester group attached to the acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-4-hydroxyphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-4-hydroxybenzaldehyde or 2-chloro-4-hydroxybenzoic acid.
Reduction: Formation of Ethyl (E)-3-(4-hydroxyphenyl)acrylate.
Substitution: Formation of Ethyl (E)-3-(2-amino-4-hydroxyphenyl)acrylate or Ethyl (E)-3-(2-thio-4-hydroxyphenyl)acrylate.
科学研究应用
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate can be compared with other phenylacrylates such as:
Ethyl (E)-3-(4-hydroxyphenyl)acrylate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl (E)-3-(2-chloro-4-methoxyphenyl)acrylate: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.
Ethyl (E)-3-(2-bromo-4-hydroxyphenyl)acrylate: The bromo group can lead to different reactivity patterns compared to the chloro group.
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.
属性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC 名称 |
ethyl (E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7,13H,2H2,1H3/b6-4+ |
InChI 键 |
VICBULJMZDPKHH-GQCTYLIASA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)O)Cl |
规范 SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


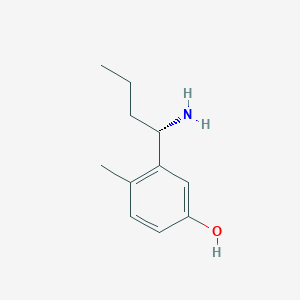
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

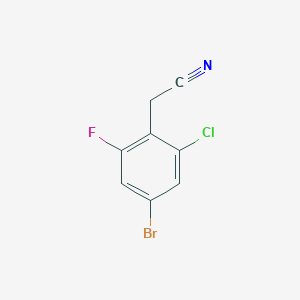
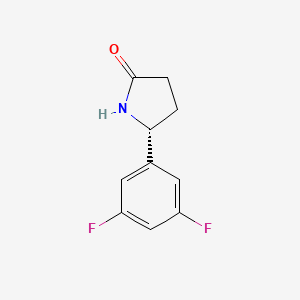
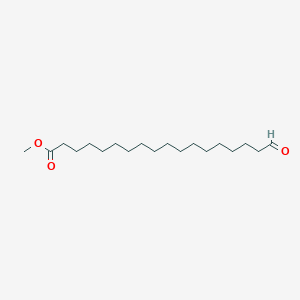
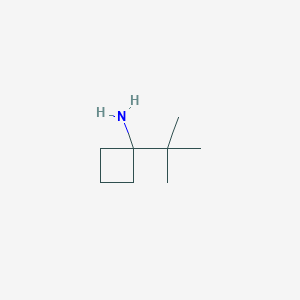

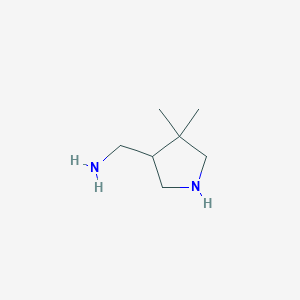
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
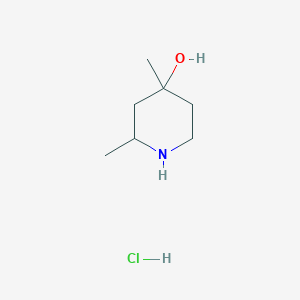
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)

